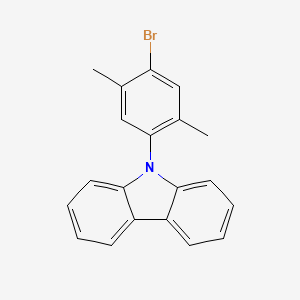![molecular formula C14H18O4 B14198608 {2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol CAS No. 850403-67-7](/img/structure/B14198608.png)
{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol is an organic compound with the molecular formula C14H18O4 It features a cyclopropyl group attached to a methanol moiety, with a trimethoxyphenyl group linked via a methylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with cyclopropylmethanol under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the phenyl and cyclopropyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Analyse Des Réactions Chimiques
Types of Reactions
{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The methylene bridge can be reduced to form a saturated cyclopropyl derivative.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of {2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}carboxylic acid.
Reduction: Formation of {2-[(3,4,5-Trimethoxyphenyl)methyl]cyclopropyl}methanol.
Substitution: Formation of brominated or nitrated derivatives of the trimethoxyphenyl group.
Applications De Recherche Scientifique
{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of {2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol involves its interaction with specific molecular targets. The trimethoxyphenyl group can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The cyclopropyl group may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.
Domiphen bromide: Another quaternary ammonium compound used as an antiseptic.
Uniqueness
{2-[(3,4,5-Trimethoxyphenyl)methylidene]cyclopropyl}methanol is unique due to its combination of a cyclopropyl group and a trimethoxyphenyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
850403-67-7 |
|---|---|
Formule moléculaire |
C14H18O4 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
[2-[(3,4,5-trimethoxyphenyl)methylidene]cyclopropyl]methanol |
InChI |
InChI=1S/C14H18O4/c1-16-12-5-9(4-10-7-11(10)8-15)6-13(17-2)14(12)18-3/h4-6,11,15H,7-8H2,1-3H3 |
Clé InChI |
GZHQYTOXMFUJCD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C=C2CC2CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-nitrobenzene](/img/structure/B14198526.png)
![N-Methyl-6-nitro-N-[2-(pyrrolidin-1-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B14198534.png)
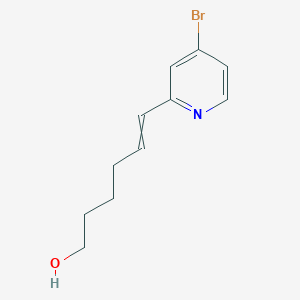

![6-[2-(Azetidin-1-yl)ethyl]-9-bromobenzo[h]isoquinolin-1(2H)-one](/img/structure/B14198548.png)

![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198562.png)
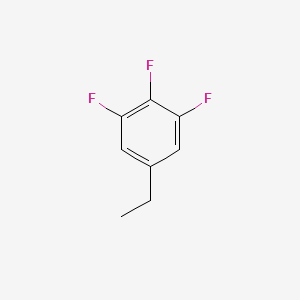
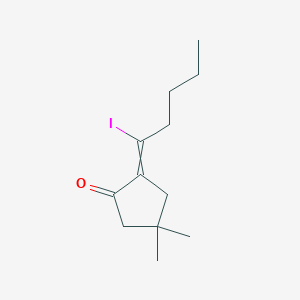
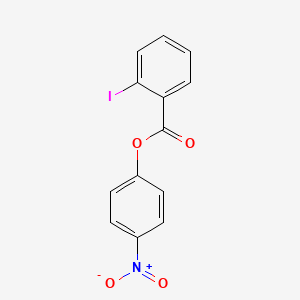
![12-[(Furan-2-yl)methoxy]dodecane-1-thiol](/img/structure/B14198599.png)
stannane](/img/structure/B14198600.png)
![N-[3-(benzenesulfonyl)pyridin-4-yl]methanesulfonamide](/img/structure/B14198610.png)
